Precision Gains in Fortified Food Analysis
Direct head‑to‑head comparison within the same validated LC‑MS method demonstrates that using 13C5‑folic acid as an internal standard yields a coefficient of variation (CV) of 5.6% for replicate analyses of fortified cereal, whereas quantification without an internal standard or with unlabeled folic acid typically results in CVs exceeding 8–10% due to matrix‑induced ionization effects [1]. In a separate study on fortified bread, the relative standard error was 3.8% using the 13C5 internal standard, whereas the microbiological assay (L. casei) produced a mean variation of 10% when compared to the LC‑MS method [2].
RSE: 3.8% (bread)
| Evidence Dimension | Analytical precision (repeatability) in food analysis |
|---|---|
| Target Compound Data | CV = 5.6% (cereal); RSE = 3.8% (bread) |
| Comparator Or Baseline | Unlabeled folic acid (no internal standard): CV typically >8–10%; Microbiological assay: 10% variation |
| Quantified Difference | 30–40% reduction in CV; 62% reduction in variation vs. microbiological method |
| Conditions | LC‑MS in negative ion mode with electrospray ionization; fortified cereal and bread matrices |
Why This Matters
Lower analytical variability directly translates to reduced false out‑of‑specification results and tighter quality control limits, minimizing costly batch rejections in pharmaceutical and food manufacturing.
- [1] Pawlosky, R. J., & Flanagan, V. P. (2001). A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods. Journal of Agricultural and Food Chemistry, 49(3), 1282–1286. View Source
- [2] Pawlosky, R. J., Hertrampf, E., Flanagan, V. P., & Thomas, P. M. (2003). Mass spectral determinations of the folic acid content of fortified breads from Chile. Journal of Food Composition and Analysis, 16(3), 281–286. View Source
